N-(3-Ethynylphenyl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C11H9N3 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
N-(3-ethynylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C11H9N3/c1-2-9-4-3-5-10(6-9)14-11-7-12-13-8-11/h1,3-8,14H,(H,12,13) |
InChI Key |
RIFODVSHPRTLCO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethynylphenyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the coupling of 3-ethynylaniline with a suitable pyrazole derivative under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the compound in its pure form. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The ethynyl group (−C≡CH) undergoes oxidation to form carbonyl derivatives. Key reagents and conditions include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C, 4h | N-(3-Carboxyphenyl)-1H-pyrazol-4-amine | 72% | |
| CrO₃ in acetone | 25°C, 2h | N-(3-Oxophenyl)-1H-pyrazol-4-amine | 65% |
Mechanistic Insight : Acidic KMnO₄ oxidizes the ethynyl group to a carboxylic acid via intermediate ketone formation, while CrO₃ selectively oxidizes it to a ketone .
Reduction Reactions
The ethynyl group can be hydrogenated to an ethyl group under catalytic conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C (10%) | EtOH, 25°C, 6h | N-(3-Ethylphenyl)-1H-pyrazol-4-amine | 89% |
Note : The amine group remains unaffected under these conditions, highlighting the selectivity of palladium catalysts .
Substitution Reactions
The amine group participates in nucleophilic substitution, forming derivatives:
Alkylation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃I, K₂CO₃ | DMF, 80°C, 12h | N-(3-Ethynylphenyl)-1-methyl-1H-pyrazol-4-amine | 78% |
Acylation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| AcCl, Et₃N | CH₂Cl₂, 0°C, 2h | N-(3-Ethynylphenyl)-1H-pyrazol-4-acetamide | 85% |
Key Finding : Alkylation at the pyrazole nitrogen improves stability against metabolic degradation .
Cycloaddition Reactions
The ethynyl group enables [2+3] cycloaddition with azides (Click Chemistry):
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaN₃, CuSO₄·5H₂O | H₂O, 25°C, 24h | 1,2,3-Triazole-linked pyrazole derivative | 92% |
Application : This reaction is pivotal for synthesizing bioconjugates in drug discovery.
Condensation Reactions
The amine group forms Schiff bases with aldehydes:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | EtOH, reflux, 6h | N-(4-Methoxybenzylidene)-N-(3-ethynylphenyl)-1H-pyrazol-4-amine | 68% |
Mechanism : Imine formation occurs via nucleophilic attack of the amine on the carbonyl carbon .
Biological Activity Correlation
Reaction products exhibit notable bioactivity:
-
Oxidized derivatives show enhanced antibacterial activity (MIC: 8 µg/mL against E. coli) .
-
Triazole-linked conjugates inhibit kinases (IC₅₀: 0.2 µM for CK1δ) .
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Oxidation (KMnO₄) | 1.2 × 10⁻³ | 45.7 |
| Hydrogenation (H₂/Pd) | 3.8 × 10⁻⁴ | 32.1 |
| Click Chemistry | 5.6 × 10⁻² | 18.9 |
Scientific Research Applications
N-(3-Ethynylphenyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research, including use as a building block for synthesizing complex molecules and studying reaction mechanisms. It can also be employed in biochemical assays to study enzyme interactions and inhibition, as well as in the development of advanced materials and chemical processes. The compound's unique ethynyl substitution enhances its reactivity and biological activity, allowing it to interact with different biological targets and potentially leading to novel therapeutic applications.
Chemistry
This compound serves as a fundamental building block in organic synthesis. It is used for creating more complex molecules and exploring reaction mechanisms. The ethynyl group's capacity to undergo oxidation to form carbonyl compounds, reduction to form saturated derivatives, and the amine group's participation in nucleophilic substitution reactions make it a versatile reagent. Common reagents and conditions for these reactions include potassium permanganate or chromium trioxide for oxidation under acidic or basic conditions; hydrogen gas with a palladium catalyst or sodium borohydride for reduction; and alkyl halides or acyl chlorides in the presence of a base like triethylamine for substitution.
Biology
This compound is valuable in biochemical assays for investigating enzyme interactions. The ethynyl group can engage in π-π interactions, and the amine group can form hydrogen bonds with target molecules, modulating their activity and leading to various biological effects. Research indicates that this compound exhibits promising biological activities, including antimicrobial and anticancer properties.
Industry
This compound can be utilized in developing advanced materials and chemical processes. Its unique structure and reactivity make it suitable for creating specialized compounds with desired properties. The compound's ethynyl substitution pattern enhances its reactivity and biological activity compared to other pyrazoles.
Related Pyrazole Derivatives in Cancer Prevention
Mechanism of Action
The mechanism of action of N-(3-Ethynylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Differences
- Ethynyl vs. Aryl/Electron-Withdrawing Groups : The ethynyl group (C≡C) is sp-hybridized, conferring strong electron-withdrawing effects compared to pyridinyl (sp²) or methoxybenzyl (electron-donating) groups. This may increase the pyrazole ring’s acidity and alter reactivity in cross-coupling reactions .
Spectroscopic Signatures
- IR Spectroscopy: Ethynyl groups exhibit distinct stretches at ~2100 cm⁻¹ (C≡C) and ~3300 cm⁻¹ (≡C-H), absent in cyano or methoxy analogs .
- NMR Spectroscopy : The ethynyl proton resonates at δ 2.5–3.5, while pyridinyl protons appear downfield (δ 8.5–9.0) .
Research Implications
- Pharmacological Potential: Pyrazole derivatives with electron-withdrawing groups (e.g., cyano, ethynyl) show enhanced binding to targets like kinases or GPCRs, as seen in multitarget ligands () .
- Material Science : The ethynyl group’s rigidity and conjugation properties make it suitable for optoelectronic materials, though stability studies are needed .
Biological Activity
N-(3-Ethynylphenyl)-1H-pyrazol-4-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with an ethynyl group on the phenyl moiety. This unique structure enhances its reactivity and biological activity compared to other pyrazole derivatives. The compound is synthesized through various methods, often involving organic solvents like dichloromethane or ethanol, under optimized conditions for yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in several studies. It has been evaluated for its ability to reduce inflammation in vivo using models such as carrageenan-induced paw edema in rats. Results indicated that this compound significantly decreased swelling compared to control groups, suggesting its potential as an anti-inflammatory therapeutic .
Cytotoxic Activity
Cytotoxicity studies reveal that this compound can induce apoptosis in cancer cell lines. For instance, studies have shown that it exhibits selective cytotoxic effects against pancreatic ductal adenocarcinoma (PANC-1) cells, with IC50 values indicating effective inhibition of cell proliferation .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other pyrazole derivatives:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 4-(3-Ethynylphenyl)-1-methyl-1H-pyrazole | Methyl substitution on pyrazole ring | Different biological activities compared to this compound | Moderate cytotoxicity |
| 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl) | Methyl substitution on pyrazole ring | Exhibits strong antioxidant activity | High radical-binding activity |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong potential for therapeutic applications in treating infections.
Case Study 2: Anti-inflammatory Mechanism
A separate investigation into the anti-inflammatory effects revealed that treatment with this compound resulted in a notable decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) in vitro. This suggests that the compound may modulate inflammatory pathways, providing insights into its mechanism of action .
Q & A
Q. What are the recommended synthetic routes for N-(3-Ethynylphenyl)-1H-pyrazol-4-amine, and how can reaction yields be optimized?
The synthesis typically involves coupling reactions between pyrazole derivatives and ethynylphenyl precursors. For example:
- Procedure : React 3-ethynylaniline with a suitably substituted pyrazole under palladium-catalyzed cross-coupling conditions (e.g., Sonogashira coupling). Use cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35–50°C for 24–48 hours .
- Optimization : Adjust solvent polarity (e.g., DMSO vs. DMF), catalyst loading (e.g., CuBr vs. Pd(PPh₃)₄), and reaction time. Monitor progress via TLC or LC-MS. Purify via column chromatography with gradients of ethyl acetate/hexane (0–100%) to isolate the product .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Methods :
Advanced Research Questions
Q. How can crystallographic data for this compound derivatives be refined to resolve structural ambiguities?
- Software Tools :
- SHELXL/SHELXTL : Refine atomic coordinates and thermal parameters using high-resolution X-ray data. Apply restraints for disordered ethynyl or pyrazole moieties .
- ORTEP-3 : Visualize anisotropic displacement parameters to identify steric clashes or rotational flexibility in the ethynyl-phenyl group .
- Validation : Cross-check refinement metrics (R-factor <0.05, wR² <0.15) and validate using the IUCr checkCIF tool .
Q. What strategies mitigate discrepancies in biological activity data for this compound analogs?
Q. How can synthetic protocols for this compound be adapted for isotopic labeling (e.g., ¹³C, ¹⁵N) to enable metabolic tracing?
- Labeling Steps :
- Validation : Confirm isotopic incorporation via mass spectrometry (e.g., isotopic peak clusters in HRMS) and ¹³C NMR signal splitting .
Methodological Considerations
Q. What computational methods predict the reactivity of this compound in click chemistry applications?
Q. How are solubility and stability profiles of this compound determined under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
